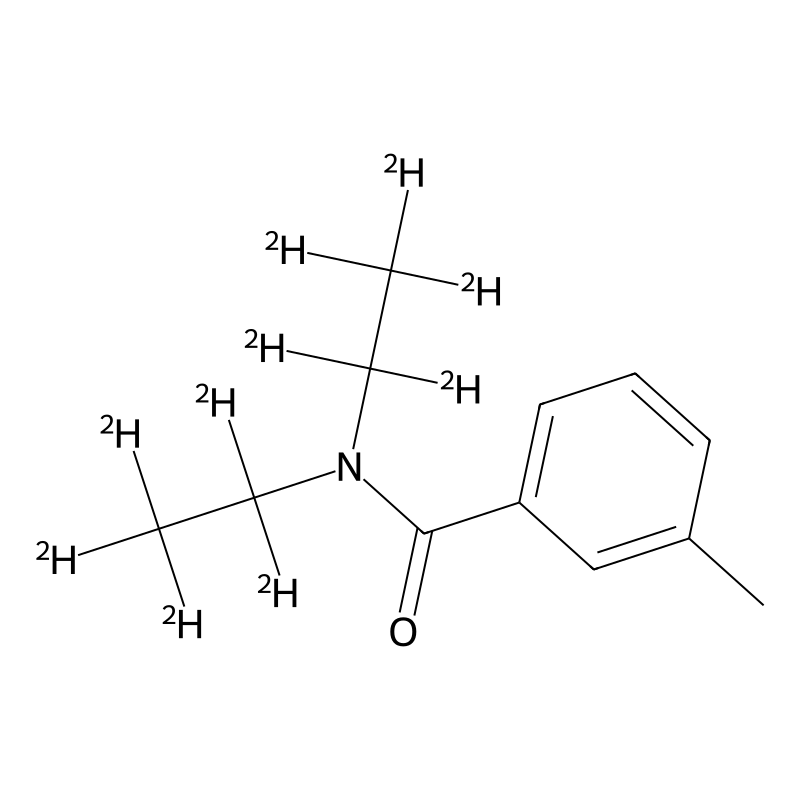

DEET-d10

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Environmental Monitoring and Assessment

Application Summary: DEET-d10 is used in the study of the degradation of DEET, an emerging environmental contaminant .

Methods of Application: Various methods have been used to degrade DEET, such as UV based, ozonation, photocatalytic degradation, and biodegradation (based on the metabolic activity of fungi and bacteria) .

Results or Outcomes: The study suggests that biodegradation and nanotechnology-based methods can be potential solutions to remediate DEET from the environment .

Human Biomonitoring

Application Summary: DEET-d10 is used in observational exposure and human biomonitoring studies to estimate the use of and exposure to DEET-based insect repellents .

Methods of Application: In one study, children between the ages of 7 and 13 took part in a 24-hour observational exposure and human biomonitoring study at an overnight summer camp. Children controlled their use of DEET-based insect repellents, and provided an account of their activities at camp that could impact insect repellent absorption .

Results or Outcomes: The study demonstrated the need for DEET biomonitoring to be done in context with the timing of a known DEET exposure or over the course of at least 14 to 24 hours to better capture the excretion curve .

Enhancement of Repellent Action Time Duration

Application Summary: DEET-d10 is used in the study of the enhancement of the repellent action time duration .

Methods of Application: In one study, the use of 6–30% CDs solution as a solvent of DEET instead of EtOH led to the enhancement of the repellent action time duration .

Results or Outcomes: The study showed that the use of CDs solution as a solvent of DEET instead of EtOH can enhance the repellent action time duration .

DEET-d10, also known as N,N-diethyl-3-methylbenzamide-d10, is a deuterated derivative of the widely used insect repellent N,N-diethyl-m-toluamide, commonly referred to as DEET. The chemical formula for DEET-d10 is C₁₂H₇D₁₀NO, and it retains the same structural characteristics as its parent compound, with the addition of deuterium (D) isotopes replacing certain hydrogen atoms. This modification allows for enhanced tracking and analysis in various research applications, particularly in studies involving metabolic pathways and environmental fate.

- Hydrolysis: DEET-d10 can be hydrolyzed in the presence of water and suitable catalysts, leading to the formation of m-toluic acid and diethylamine.

- Oxidation: Under oxidative conditions, DEET-d10 may be converted into various metabolites, which can then be analyzed for their biological effects.

- Nucleophilic Substitution: The amide bond in DEET-d10 can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

These reactions are essential for understanding the compound's behavior in biological systems and its environmental degradation pathways.

DEET-d10 exhibits biological activity similar to that of DEET. It acts primarily as an insect repellent by interfering with the sensory receptors of insects. Studies indicate that it may inhibit acetylcholinesterase, an enzyme crucial for neurotransmission in insects, leading to their repulsion or death upon exposure . Due to its structural similarities with DEET, DEET-d10 is also considered a xenobiotic compound, meaning it is foreign to living organisms and can have various effects on biological systems.

The synthesis of DEET-d10 typically involves the following steps:

- Preparation of Deuterated m-Toluic Acid: This can be achieved through deuteration of m-toluic acid using deuterated reagents.

- Formation of Amide Bond: The deuterated m-toluic acid is then reacted with diethylamine under acidic or basic conditions to form the amide bond characteristic of DEET-d10.

- Purification: The resulting product is purified through techniques such as recrystallization or chromatography to ensure high purity levels necessary for research applications.

These methods allow for the production of DEET-d10 with a high degree of isotopic labeling fidelity.

DEET-d10 is primarily used in scientific research rather than as a commercial insect repellent. Its applications include:

- Metabolic Studies: Used to trace metabolic pathways in organisms exposed to insect repellents.

- Environmental Research: Helps in studying the degradation and environmental impact of insect repellents.

- Analytical Chemistry: Serves as a standard reference material for analytical methods assessing the presence and concentration of DEET in various matrices.

Research on interaction studies involving DEET-d10 has focused on its effects on both target (insects) and non-target organisms (humans and other wildlife). Key findings include:

- Toxicity Assessment: While DEET is generally regarded as safe at recommended concentrations, studies indicate potential neurotoxic effects at higher doses . DEET-d10 allows researchers to investigate these effects more precisely due to its isotopic labeling.

- Environmental Impact: Interaction studies have shown that DEET can accumulate in aquatic environments, raising concerns about its effects on non-target species .

Several compounds share structural similarities with DEET-d10. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N,N-Diethyl-m-toluamide (DEET) | Non-deuterated version; C₁₂H₁₇NO | Most widely used insect repellent |

| Picaridin | C₁₁H₁₄N₂O₂ | Less irritating; effective against a broader range of insects |

| IR3535 | C₁₃H₁₉N₂O₂ | Synthetic amino acid; often used in personal care products |

| Oil of Lemon Eucalyptus | Natural repellent derived from eucalyptus leaves | Considered a natural alternative with similar efficacy |

DEET-d10's uniqueness lies in its isotopic labeling, which provides distinct advantages for research purposes while retaining the functional characteristics that make DEET effective as an insect repellent. This isotopic modification enhances its utility in tracing studies without altering its fundamental biological activity.

Molecular Formula and Weight

N,N-diethyl-m-toluamide-d10, commonly referred to as deuterated diethyltoluamide, possesses the molecular formula C₁₂H₇D₁₀NO [1] [2]. This deuterated analog maintains the same carbon, nitrogen, and oxygen framework as its non-deuterated counterpart while incorporating ten deuterium atoms in place of hydrogen atoms [1]. The molecular weight of N,N-diethyl-m-toluamide-d10 is 201.33 grams per mole [2] [4] [6], representing an increase of approximately 10.06 atomic mass units compared to the unlabeled compound due to the substitution of hydrogen atoms with deuterium isotopes [2].

The Chemical Abstracts Service registry number for N,N-diethyl-m-toluamide-d10 is 1215576-01-4 [1] [2] [4], which serves as its unique identifier in chemical databases and regulatory frameworks. This compound is classified as a stable isotope-labeled analytical standard used primarily in mass spectrometric applications [2] [17].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₇D₁₀NO | [1] [2] |

| Molecular Weight | 201.33 g/mol | [2] [4] [6] |

| CAS Registry Number | 1215576-01-4 | [1] [2] [4] |

| Chemical Classification | Stable Isotope Internal Standard | [2] [17] |

Structural Characteristics and Deuterium Incorporation

The structural framework of N,N-diethyl-m-toluamide-d10 consists of a benzamide core with a methyl substituent at the meta position and two ethyl groups attached to the nitrogen atom [1]. The deuterium incorporation occurs specifically within the diethyl groups, where all ten hydrogen atoms in the ethyl chains are systematically replaced with deuterium atoms [1] [2]. This isotopic substitution follows the pattern of complete deuteration of both ethyl groups, resulting in the formation of N,N-bis(1,1,2,2,2-pentadeuterioethyl)-3-methylbenzamide [1].

The International Union of Pure and Applied Chemistry name for this compound is N,N-bis(1,1,2,2,2-pentadeuterioethyl)-3-methylbenzamide [1]. The aromatic ring system remains unmodified in the deuterated version, preserving the meta-substituted toluene backbone that characterizes the parent molecule [1] [17]. The amide functional group maintains its structural integrity, with the carbonyl carbon directly bonded to the meta-methylated benzene ring [1].

The deuterium atoms are strategically positioned on non-exchangeable carbon sites within the ethyl groups, ensuring stability of the isotopic label under normal analytical conditions [28]. This positioning is crucial for maintaining the integrity of the deuterium label during analytical procedures and prevents unwanted hydrogen-deuterium exchange reactions [28].

Physical Properties

Physical State and Appearance

N,N-diethyl-m-toluamide-d10 exists as a liquid under standard laboratory conditions [9] [15]. The compound exhibits similar physical appearance characteristics to its non-deuterated analog, presenting as a clear to pale yellow liquid [29] [31]. The deuterium substitution does not significantly alter the macroscopic appearance of the compound, maintaining the characteristic liquid state that facilitates its use in analytical applications [9] [15].

Commercial preparations of N,N-diethyl-m-toluamide-d10 are typically supplied as neat liquids or as solutions in appropriate organic solvents such as acetonitrile [9] [15]. The compound demonstrates good stability in its liquid form when stored under appropriate conditions, typically at refrigerated temperatures around 4°C [4] [9].

Melting and Boiling Points

The thermal properties of N,N-diethyl-m-toluamide-d10 closely parallel those of the non-deuterated parent compound due to the minimal impact of deuterium substitution on bulk physical properties [30] [31]. The melting point of the related non-deuterated diethyltoluamide is reported as -45°C [30] [31], and the deuterated analog is expected to exhibit similar thermal behavior with minor variations due to isotope effects [16].

The boiling point characteristics follow established patterns for deuterated compounds, where slight increases in boiling points are typically observed due to the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds [16] [30]. The non-deuterated compound exhibits a boiling point of approximately 288°C at standard atmospheric pressure [30], and the deuterated version would be expected to show a marginally higher boiling point due to the isotope effect [16].

| Thermal Property | Non-deuterated Value | Expected Deuterated Behavior |

|---|---|---|

| Melting Point | -45°C | Similar with minor variation |

| Boiling Point | 288°C | Slightly elevated |

| Flash Point | 155°C | Comparable |

Solubility Profile

The solubility characteristics of N,N-diethyl-m-toluamide-d10 remain fundamentally similar to those of the parent compound, with deuterium substitution having minimal impact on polarity and solvation behavior [31] [33]. The compound demonstrates poor water solubility, consistent with its hydrophobic nature derived from the aromatic ring system and alkyl substituents [31] [33]. Water solubility is reported as less than 0.1 grams per 100 milliliters at 20°C for the non-deuterated analog [31], and similar behavior is expected for the deuterated version.

N,N-diethyl-m-toluamide-d10 exhibits excellent miscibility with various organic solvents, including ethanol, methanol, acetonitrile, and other polar and non-polar organic media [9] [31]. Commercial analytical standards are frequently prepared in acetonitrile solutions at concentrations of 100 micrograms per milliliter [9] [15]. The compound shows particular compatibility with chromatographic mobile phases commonly employed in liquid chromatography-mass spectrometry applications [13].

The partition coefficient behavior follows expected patterns for deuterated analogs, with minimal changes in lipophilicity compared to the parent compound [31]. This characteristic ensures that N,N-diethyl-m-toluamide-d10 serves as an effective internal standard for analytical methods, as it exhibits nearly identical chromatographic behavior to the target analyte [13] [22].

Spectroscopic Characteristics

Mass spectrometric analysis of N,N-diethyl-m-toluamide-d10 reveals distinctive fragmentation patterns that reflect the deuterium incorporation [13] [24]. The molecular ion peak appears at mass-to-charge ratio 202, corresponding to the [M+D]⁺ ion in positive electrospray ionization mode [13]. Characteristic fragment ions include the base peak at mass-to-charge ratio 119, which represents the deuterated diethylamino fragment [13].

Nuclear magnetic resonance spectroscopic analysis demonstrates the impact of deuterium substitution on chemical shift patterns [12] [24]. The deuterium atoms, while not directly observable in standard proton nuclear magnetic resonance experiments, influence the spectral appearance through the absence of signals that would normally appear for the ethyl group protons [12]. Carbon-13 nuclear magnetic resonance spectroscopy reveals isotope-induced chemical shift perturbations in the carbon atoms directly bonded to deuterium [12].

The spectroscopic characteristics serve as crucial identification tools for confirming the isotopic purity and structural integrity of N,N-diethyl-m-toluamide-d10 preparations [13] [24]. These analytical signatures are essential for quality control in the production and application of this stable isotope-labeled standard [17] [26].

Chemical Properties

Reactivity Patterns

N,N-diethyl-m-toluamide-d10 exhibits chemical reactivity patterns that closely mirror those of the non-deuterated parent compound, with subtle modifications arising from primary kinetic isotope effects [16] [18]. The amide functional group remains the primary site of chemical reactivity, capable of undergoing hydrolysis reactions under acidic or basic conditions [31]. The deuterium substitution in the ethyl groups introduces kinetic isotope effects that can influence reaction rates, particularly for processes involving carbon-hydrogen bond cleavage [16] [18].

The aromatic ring system demonstrates typical electrophilic aromatic substitution patterns, with the methyl group directing incoming electrophiles to the ortho and para positions relative to its location [31]. The electron-donating nature of the methyl substituent activates the aromatic ring toward electrophilic attack, while the electron-withdrawing amide group exerts a deactivating influence [31].

Oxidative transformations represent significant reaction pathways for N,N-diethyl-m-toluamide-d10, particularly involving the methyl group on the aromatic ring and the ethyl substituents on the nitrogen atom [32]. These metabolic pathways are relevant for understanding the compound's behavior in biological systems and environmental degradation processes [22] [32].

Stability Under Various Conditions

N,N-diethyl-m-toluamide-d10 demonstrates excellent chemical stability under normal laboratory storage conditions when maintained at low temperatures and protected from moisture [4] [9]. The compound exhibits good thermal stability, with decomposition temperatures well above typical analytical operating conditions [29] [31]. Storage at 4°C in sealed containers provides optimal preservation of the isotopic label and chemical integrity [4] [9] [15].

The deuterium label stability represents a critical aspect of the compound's utility as an analytical standard [28]. The positioning of deuterium atoms on non-exchangeable carbon sites ensures minimal hydrogen-deuterium exchange under normal analytical conditions [28]. However, extreme pH conditions or prolonged exposure to protic solvents may lead to some degree of isotopic exchange [16] [28].

Photochemical stability varies depending on exposure conditions, with the aromatic chromophore potentially undergoing photodegradation under intense ultraviolet radiation [31]. Standard laboratory lighting conditions do not significantly impact the compound's stability, but long-term storage should avoid direct sunlight exposure [31].

| Stability Factor | Conditions | Stability Assessment |

|---|---|---|

| Thermal | Standard laboratory temperature | Excellent |

| Chemical | Neutral pH, dry conditions | Excellent |

| Photochemical | Standard laboratory lighting | Good |

| Isotopic Label | Non-protic solvents | Excellent |

Isotope Effects on Chemical Behavior

The incorporation of deuterium atoms into N,N-diethyl-m-toluamide-d10 introduces measurable kinetic isotope effects that influence chemical reaction rates and equilibrium constants [16] [18]. Primary kinetic isotope effects arise when carbon-deuterium bonds are broken during chemical transformations, typically resulting in slower reaction rates compared to corresponding carbon-hydrogen bond cleavage [16] [18].

Secondary isotope effects manifest when deuterium substitution occurs at positions adjacent to the reaction center, leading to more subtle but still detectable changes in reaction kinetics [16]. These effects are particularly relevant in enzymatic transformations and metabolic processes where the compound may serve as a substrate [16] [22].

Equilibrium isotope effects influence the thermodynamic stability of different molecular conformations and chemical species [16]. Deuterium preferentially occupies positions with higher vibrational frequencies, leading to slight alterations in conformational preferences and binding affinities [16] [25]. These effects are generally small but can be significant in precision analytical applications.

The isotope effects contribute to the compound's effectiveness as an internal standard in quantitative analytical methods [26] [28]. The nearly identical chemical behavior, combined with the distinctive mass spectral signature, allows for accurate correction of analytical variations while maintaining chromatographic co-elution with the target analyte [13] [22] [26].

Comparative Analysis with Non-deuterated Diethyltoluamide

The comparison between N,N-diethyl-m-toluamide-d10 and its non-deuterated analog reveals both similarities and distinctions that are characteristic of stable isotope-labeled compounds [24] [26]. The fundamental molecular architecture remains identical, with the deuterium substitution representing the sole structural modification [1] [17]. This design principle ensures that the deuterated analog serves as an ideal internal standard for analytical applications [26] [28].

Molecular weight differences provide the primary basis for analytical discrimination between the two compounds [1] [2]. The 10.06 atomic mass unit increase in N,N-diethyl-m-toluamide-d10 enables clear mass spectrometric differentiation while maintaining nearly identical chromatographic retention behavior [13] [22]. This characteristic represents the optimal balance for internal standard applications in liquid chromatography-mass spectrometry methods [13] [26].

Physical property comparisons demonstrate minimal differences in bulk characteristics such as density, solubility, and thermal behavior [25] [30]. These similarities ensure that sample preparation and analytical procedures developed for the non-deuterated compound are directly applicable to the deuterated analog [22] [26]. The isotope effects on chemical properties remain within acceptable ranges for most analytical applications [16] [25].

Chemical reactivity patterns show high correlation between the deuterated and non-deuterated forms, with kinetic isotope effects representing the primary source of behavioral differences [16] [18]. These effects are typically small enough to maintain the validity of the internal standard approach while being measurable under controlled experimental conditions [16] [22].

| Property Category | Non-deuterated | Deuterated | Difference |

|---|---|---|---|

| Molecular Weight | 191.27 g/mol | 201.33 g/mol | +10.06 g/mol |

| Molecular Formula | C₁₂H₁₇NO | C₁₂H₇D₁₀NO | H→D substitution |

| Physical State | Liquid | Liquid | Identical |

| Solubility Profile | Hydrophobic | Hydrophobic | Essentially identical |

| Chemical Reactivity | Standard | Isotope effects | Minor differences |

The synthesis of N,N-diethyl-meta-toluamide-d10 (DEET-d10) represents a specialized application of deuterium labeling technology, where hydrogen atoms in the diethyl groups are systematically replaced with deuterium isotopes. Several strategic approaches have been developed for incorporating deuterium into the DEET molecular structure, each offering distinct advantages in terms of selectivity, efficiency, and isotopic purity.

Hydrogen-Deuterium Exchange Methodology

The most widely employed approach for DEET-d10 synthesis utilizes hydrogen-deuterium exchange reactions, which capitalize on the inherent lability of certain hydrogen atoms within the molecular framework [1]. This methodology exploits the kinetic isotope effect, whereby carbon-deuterium bonds exhibit significantly greater stability compared to their carbon-hydrogen counterparts [2]. The exchange process typically involves exposing the target compound to deuterium oxide (D2O) under controlled conditions that facilitate selective hydrogen replacement.

Base-catalyzed hydrogen-deuterium exchange has emerged as a particularly effective strategy for deuterium incorporation in amide-containing compounds [1]. The mechanism involves the use of triethylamine (TEA) as a base catalyst in deuterated solvents, creating conditions favorable for hydrogen abstraction and subsequent deuterium incorporation. Research has demonstrated that the sulfinylacetamide moiety present in related compounds can undergo efficient deuteration through this approach, with the negative inductive effect of the sulfur-oxygen group facilitating hydrogen exchange [1].

Direct Deuteration Approaches

Alternative synthetic strategies involve direct deuteration methods that bypass the need for extensive hydrogen-deuterium exchange reactions [3]. These approaches typically employ specialized catalytic systems designed to promote selective deuterium incorporation at specific molecular positions. Metal-catalyzed deuteration reactions using palladium and rhodium catalysts have shown promising results for the synthesis of deuterated organic compounds with high isotopic purity [4].

The use of mixed catalyst systems, particularly combinations of palladium on carbon (Pd/C) and rhodium on carbon (Rh/C), has proven effective for achieving high deuteration ratios in amide compounds [4]. These catalytic systems operate under elevated temperature and pressure conditions, typically ranging from 180 to 250 degrees Celsius and pressures between 28 to 86 bar [5]. The reaction mechanism involves the activation of carbon-hydrogen bonds through metal coordination, followed by deuterium insertion from deuterium oxide or deuterium gas sources.

Selective Deuteration Strategies

Recent advances in deuteration chemistry have focused on developing methods that achieve selective deuterium incorporation at specific molecular positions while preserving the structural integrity of the parent compound [6]. These approaches are particularly valuable for DEET-d10 synthesis, where deuterium incorporation is typically targeted to the diethyl substituents while maintaining the aromatic ring and amide functionality unchanged.

Flow chemistry techniques have emerged as powerful tools for controlled deuteration reactions, offering advantages in terms of reaction control, heat management, and product consistency [7]. Continuous flow reactors enable precise control of reaction parameters including temperature, pressure, and residence time, leading to improved deuteration efficiency and reduced formation of unwanted byproducts [8].

Reaction Mechanisms and Conditions

The mechanistic pathways governing DEET-d10 synthesis involve complex interactions between the substrate molecule, deuterium sources, and catalytic systems. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving high deuteration yields with minimal side product formation.

Hydrogen-Deuterium Exchange Mechanisms

The fundamental mechanism of hydrogen-deuterium exchange in DEET involves the reversible breaking and formation of carbon-hydrogen and carbon-deuterium bonds [9]. This process occurs through either acid-catalyzed or base-catalyzed pathways, depending on the specific reaction conditions employed. In base-catalyzed systems, the mechanism typically proceeds through carbanion intermediates formed by hydrogen abstraction from the methyl groups adjacent to the nitrogen atom.

The activation energy for hydrogen-deuterium exchange varies significantly depending on the molecular environment of the exchangeable hydrogen atoms [10]. Hydrogens located on carbon atoms adjacent to electron-withdrawing groups, such as the carbonyl group in DEET, exhibit enhanced acidity and correspondingly lower activation barriers for exchange reactions [1]. This selectivity enables preferential deuteration of specific molecular positions while leaving other hydrogen atoms unchanged.

Temperature effects play a critical role in determining the rate and extent of deuterium incorporation [11]. Research has shown that deuteration rates increase exponentially with temperature, following Arrhenius kinetics [5]. However, elevated temperatures must be balanced against the potential for thermal decomposition or unwanted side reactions that can compromise product purity and yield.

Catalytic Reaction Pathways

Metal-catalyzed deuteration reactions proceed through distinct mechanistic pathways involving coordination of the substrate molecule to the metal center, followed by oxidative addition of carbon-hydrogen bonds and subsequent reductive elimination with deuterium incorporation [4]. Palladium-catalyzed systems are particularly effective for this transformation, as palladium readily undergoes oxidative addition with carbon-hydrogen bonds while maintaining compatibility with a wide range of functional groups.

The reaction mechanism in heterogeneous catalytic systems involves several distinct steps: substrate adsorption onto the catalyst surface, activation of carbon-hydrogen bonds through metal coordination, hydrogen atom abstraction, deuterium atom insertion, and product desorption [8]. Each of these steps can potentially influence the overall reaction rate and selectivity, making catalyst selection and optimization critical factors in synthesis design.

Pressure effects on deuteration reactions are particularly pronounced in systems involving deuterium gas as the deuterium source [5]. Increased pressure enhances the concentration of deuterium at the catalyst surface, promoting more efficient deuterium incorporation. However, excessive pressure can also lead to catalyst deactivation or undesired side reactions, necessitating careful optimization of reaction conditions.

Solvent Effects and Reaction Environment

The choice of solvent system significantly influences both the rate and selectivity of deuteration reactions [1]. Protic solvents such as deuterium oxide and deuterated methanol serve dual roles as both reaction medium and deuterium source. The hydrogen bonding interactions between solvent molecules and the substrate can affect the accessibility of exchangeable hydrogen atoms and influence the overall reaction kinetics.

Mixed solvent systems combining deuterium oxide with organic cosolvents have proven particularly effective for DEET-d10 synthesis [4]. These systems provide improved substrate solubility while maintaining high deuterium availability for exchange reactions. The ratio of deuterium oxide to organic cosolvent can be optimized to balance reaction efficiency with product recovery considerations.

Purification Techniques and Challenges

The purification of DEET-d10 presents unique challenges related to the separation of deuterated products from non-deuterated starting materials and partially deuterated intermediates. Effective purification strategies must address both chemical purity and isotopic purity requirements while maintaining high product recovery yields.

Chromatographic Separation Methods

High Performance Liquid Chromatography (HPLC) represents the most widely employed technique for DEET-d10 purification, offering excellent resolution for separating deuterated compounds from their non-deuterated analogs [12] [13]. Reversed-phase HPLC systems using octadecylsilyl (C18) stationary phases have proven particularly effective for this application. The separation mechanism relies on subtle differences in hydrophobic interactions between deuterated and non-deuterated molecules, with deuterated compounds typically exhibiting slightly altered retention times [14].

The optimization of HPLC separation conditions requires careful consideration of mobile phase composition, flow rate, and column temperature [14]. Gradient elution systems using water-acetonitrile mobile phases with formic acid modifiers have demonstrated superior separation efficiency compared to isocratic systems. The addition of formic acid serves multiple purposes: improving peak shape, enhancing ionization efficiency for mass spectrometric detection, and providing pH control to maintain consistent retention behavior.

Column selection plays a critical role in achieving effective separation of deuterated and non-deuterated DEET species [14]. Modern reversed-phase columns with enhanced polar selectivity, such as the InertSustain AQ-C18 stationary phase, have shown improved performance for separating closely related isotopic compounds. These specialized phases provide additional retention mechanisms beyond simple hydrophobic interactions, enabling better resolution of compounds with minimal structural differences.

Solid Phase Extraction Techniques

Solid Phase Extraction (SPE) methods offer complementary purification capabilities, particularly for sample cleanup and concentration prior to final purification [12] [14]. SPE systems utilize selective adsorption mechanisms to retain target compounds while allowing impurities to pass through the sorbent bed. The choice of sorbent material is critical for achieving effective separation, with polymeric sorbents often providing superior performance compared to silica-based materials for deuterated compound purification.

Mixed-mode SPE sorbents incorporating both hydrophobic and ion-exchange interactions have proven particularly effective for DEET-d10 purification [14]. These sorbents enable retention of the target compound through multiple interaction mechanisms, providing improved selectivity and cleaner separation from potential interferents. The elution process can be optimized using gradient systems with increasing organic solvent concentration to achieve selective compound recovery.

Automated SPE systems offer advantages in terms of reproducibility and throughput for DEET-d10 purification [14]. These systems enable precise control of sample loading, washing, and elution conditions while minimizing manual handling and associated contamination risks. The integration of SPE with subsequent analytical techniques such as liquid chromatography-mass spectrometry provides comprehensive purification and analysis capabilities.

Challenges in Isotopic Separation

The separation of deuterated compounds from their non-deuterated analogs presents fundamental challenges related to the minimal differences in physical and chemical properties between isotopic species [15]. Deuterated molecules typically exhibit slightly altered boiling points, vapor pressures, and intermolecular interactions compared to their hydrogen-containing counterparts, but these differences are often too small to enable effective separation using conventional techniques.

Back-exchange reactions represent a significant challenge in DEET-d10 purification, where deuterium atoms can be replaced by hydrogen atoms during the purification process [16]. This phenomenon is particularly problematic in aqueous or protic solvent systems, where exchangeable deuterium atoms may undergo rapid equilibration with the surrounding hydrogen-containing environment. Minimizing back-exchange requires careful control of purification conditions, including temperature reduction, pH optimization, and limitation of exposure to protic solvents.

The presence of partially deuterated species complicates purification efforts, as these compounds may have intermediate properties between fully deuterated and non-deuterated materials [17]. Achieving complete separation of all isotopic species may require multiple purification steps or specialized separation techniques designed specifically for isotopic mixtures.

Quality Control and Purity Assessment

Comprehensive quality control protocols for DEET-d10 must address multiple aspects of product quality, including chemical purity, isotopic purity, structural integrity, and stability. These assessments require sophisticated analytical techniques capable of distinguishing between closely related isotopic species and detecting trace impurities that may compromise product performance.

Mass Spectrometric Analysis

Mass spectrometry serves as the primary analytical technique for assessing deuterium incorporation and isotopic purity in DEET-d10 [12] [14]. Electrospray ionization mass spectrometry (ESI-MS) provides excellent sensitivity and specificity for detecting deuterated species, with mass shifts corresponding to the number of incorporated deuterium atoms. The molecular ion for DEET-d10 appears at mass-to-charge ratio 201.33, representing a 10 mass unit increase compared to the non-deuterated compound [18].

Tandem mass spectrometry (MS/MS) techniques enable detailed structural characterization and confirmation of deuterium incorporation patterns [12]. Collision-induced dissociation of the molecular ion produces characteristic fragment ions that retain deuterium labeling, providing information about the specific locations of deuterium incorporation within the molecular structure. This information is crucial for confirming that deuteration has occurred at the intended positions and for detecting any unexpected deuterium scrambling during synthesis.

High-resolution mass spectrometry provides enhanced accuracy for molecular weight determination and improved capability for distinguishing between isotopic species [14]. Time-of-flight and Orbitrap mass analyzers offer sufficient mass resolution to separate deuterated compounds from potential interferents and to accurately quantify isotopic purity. The precision of these measurements is typically sufficient to detect deuterium incorporation levels with sub-percent accuracy.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information about deuterium incorporation and molecular structure in DEET-d10 [1] [4]. Proton NMR (1H NMR) analysis reveals the extent of hydrogen replacement by showing decreased integration values for signals corresponding to deuterated positions. Conversely, deuterium NMR (2H NMR) directly detects incorporated deuterium atoms and provides information about their molecular environment.

The integration of NMR signals provides quantitative information about deuteration efficiency and isotopic distribution [4]. Comparison of signal intensities before and after deuteration enables calculation of deuterium incorporation percentages at specific molecular positions. This information is valuable for optimizing synthesis conditions and confirming that deuteration has occurred as expected.

Two-dimensional NMR techniques can provide additional structural information and help identify any unexpected deuteration patterns or structural rearrangements that may have occurred during synthesis [1]. These advanced techniques are particularly useful for complex deuteration products where multiple deuterium incorporation sites may be present.

Chromatographic Purity Assessment

High Performance Liquid Chromatography with ultraviolet detection (HPLC-UV) serves as a primary method for assessing chemical purity and detecting non-deuterated impurities in DEET-d10 [12] [13]. The technique provides excellent sensitivity for detecting trace impurities and enables quantitative determination of overall product purity. Typical acceptance criteria require chemical purity levels exceeding 98% for analytical applications.

Industrial Production Considerations

The scale-up of DEET-d10 production from laboratory to industrial scale presents numerous technical and economic challenges that must be addressed to achieve commercially viable manufacturing processes. These considerations encompass raw material sourcing, process optimization, equipment design, and cost management strategies.

Economic Factors and Cost Analysis

The production cost of deuterated compounds is significantly higher than their non-deuterated counterparts due to the expense of deuterium-containing reagents and the specialized equipment required for synthesis and purification [2]. Deuterium oxide, the primary deuterium source for most synthetic applications, represents a substantial cost component that can account for 50-70% of total raw material expenses. Current pricing for high-purity deuterium oxide ranges from $300-800 per kilogram, depending on isotopic purity requirements [3].

Process efficiency optimization is crucial for minimizing deuterium consumption and reducing overall production costs [8]. Recycling of deuterium-containing solvents and unreacted deuterium sources can significantly improve process economics. Flow chemistry approaches enable more efficient deuterium utilization compared to traditional batch processes, as they provide better mass transfer and reaction control while minimizing deuterium waste [7].

The development of cost-effective catalytic systems is essential for viable industrial production [4]. Heterogeneous catalysts that can be easily recovered and recycled offer significant advantages over homogeneous systems that require complex separation and recovery procedures. The selection of catalyst systems must balance initial cost, activity, selectivity, and lifetime to achieve optimal economic performance.

Process Development and Scale-Up

Industrial-scale DEET-d10 production requires specialized equipment designed to handle deuterium-containing materials while maintaining isotopic purity throughout the manufacturing process [3]. Reactor design must consider the unique properties of deuterated solvents, including altered heat transfer characteristics and vapor pressures compared to their hydrogen-containing analogs. Stainless steel construction is typically required to minimize hydrogen contamination and ensure product quality.

Process control systems for deuterated compound manufacturing must incorporate specialized monitoring and analytical capabilities [2]. Real-time monitoring of deuterium incorporation using online analytical techniques enables process optimization and quality assurance. Mass spectrometry-based process analyzers can provide continuous feedback on reaction progress and product quality, enabling rapid response to process deviations.

Heat management represents a critical consideration in industrial deuteration processes, as many reactions require elevated temperatures while maintaining precise temperature control [11]. The design of heat exchange systems must account for the altered thermal properties of deuterated solvents and the potential for thermal decomposition at elevated temperatures. Advanced process control systems with cascade temperature control and heat input optimization are typically required.

Regulatory and Safety Considerations

The industrial production of deuterated compounds requires compliance with specialized regulatory requirements related to isotope handling and workplace safety [2]. Deuterium-containing materials are generally considered safe for industrial use, but specific protocols must be established for handling, storage, and disposal of deuterated waste streams. Regulatory agencies typically require detailed documentation of isotopic purity and compliance with good manufacturing practices.

Worker safety protocols must address the unique considerations associated with deuterated material handling [2]. While deuterium is non-radioactive and poses minimal health risks, proper training and handling procedures are required to prevent isotopic contamination and ensure product quality. Personal protective equipment and exposure monitoring programs may be required depending on the scale and nature of operations.

Environmental considerations include the proper disposal of deuterated waste streams and management of emissions containing deuterium compounds [2]. While deuterium compounds pose minimal environmental risks, regulatory requirements may specify particular disposal methods or emission control systems. The development of waste minimization strategies and recycling programs can reduce both environmental impact and operating costs.

Supply Chain and Market Considerations

The limited number of suppliers for high-purity deuterium oxide and other deuterated reagents presents supply chain challenges for industrial DEET-d10 production [3]. Establishing reliable supplier relationships and maintaining adequate inventory levels are crucial for maintaining production continuity. Long-term supply agreements may be necessary to ensure consistent pricing and availability of critical raw materials.